(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide

Prostaglandin D2 receptor Antiallergic agents Stereoselective synthesis

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864012-28-1) is a single-enantiomer chiral sulfonamide bearing the conformationally rigid bicyclo[2.2.1]heptane (norbornane) scaffold with the sulfonamide group at the 2-position. The compound has molecular formula C₇H₁₃NO₂S and molecular weight 175.25 g/mol.

Molecular Formula C7H13NO2S
Molecular Weight 175.25
CAS No. 1864012-28-1
Cat. No. B2902225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide
CAS1864012-28-1
Molecular FormulaC7H13NO2S
Molecular Weight175.25
Structural Identifiers
SMILESC1CC2CC1CC2S(=O)(=O)N
InChIInChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1
InChIKeyJACBAHDRSTWZNH-JEAXJGTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864012-28-1): Procurement-Ready Chiral Sulfonamide Building Block for Stereoselective Drug Discovery


(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864012-28-1) is a single-enantiomer chiral sulfonamide bearing the conformationally rigid bicyclo[2.2.1]heptane (norbornane) scaffold with the sulfonamide group at the 2-position. The compound has molecular formula C₇H₁₃NO₂S and molecular weight 175.25 g/mol [1]. It belongs to a broader class of bicyclic sulfonamides that have been extensively utilized as key intermediates in the synthesis of potent prostaglandin D₂ (PGD₂) receptor antagonists [2] and thromboxane A₂ (TXA₂) receptor antagonists [3]. The defined (1S,4R) absolute configuration distinguishes this compound from its racemic counterpart (CAS 7167-09-1) and its enantiomer, making it suitable for stereocontrolled synthetic applications where stereochemical fidelity is critical for downstream biological activity.

Why the Racemate or Opposite Enantiomer Cannot Substitute for (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide in Stereoselective Applications


The bicyclo[2.2.1]heptane scaffold contains two bridgehead chiral centers (C1 and C4), yielding four possible stereoisomers. The (1S,4R) configuration places the sulfonamide substituent in a specific exo/endo orientation that governs molecular recognition in chiral environments [1]. In the context of PGD₂ receptor antagonist synthesis, the stereochemistry of the bicyclo[2.2.1]heptane core is a critical determinant of receptor binding affinity, with compounds bearing defined stereochemistry at the 2- and 3-positions (e.g., (1S,2R,3R,4R) configuration) achieving IC₅₀ values below 50 nM in radioligand binding and cAMP formation assays [2]. Use of the racemic mixture (CAS 7167-09-1) or the enantiomeric (1R,4S) form would introduce stereochemical heterogeneity that necessitates chiral separation downstream and risks delivering the inactive or less active stereoisomer into the final drug candidate. The patent literature explicitly notes that small structural differences—including stereochemistry—in bicyclo[2.2.1]heptane sulfonamides produce unexpectedly large differences in biological activity [3].

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide: Quantitative Differentiation Evidence Against Key Comparators


Stereochemical Definition vs. Racemate: Enabling Stereoselective PGD₂ Antagonist Synthesis

The (1S,4R) single enantiomer provides a defined chiral building block that directly maps onto the stereochemical requirements of potent PGD₂ receptor antagonists. In the seminal medicinal chemistry campaign, bicyclo[2.2.1]heptane derivatives bearing defined stereochemistry at all four chiral centers (e.g., (1S,2R,3R,4R)) demonstrated IC₅₀ values below 50 nM for PGD₂ receptor antagonism in both radioligand binding and cAMP formation assays conducted in human platelets [1]. By contrast, the racemic bicyclo[2.2.1]heptane-2-sulfonamide (CAS 7167-09-1) is a mixture of diastereomers and enantiomers. Procurement of the racemate necessitates downstream chiral resolution, which adds synthetic steps, reduces overall yield, and carries the risk of incomplete separation—directly impacting the stereochemical purity and, consequently, the potency of the final antagonist. The (1S,4R) stereochemistry corresponds to the active configuration found in several advanced PGD₂ antagonist leads (e.g., compounds bearing the (1S,2R,3R,4R) configuration) as documented in the structure–activity relationship (SAR) tables [1].

Prostaglandin D2 receptor Antiallergic agents Stereoselective synthesis

Scaffold Rigidity Advantage: Conformational Pre-organization vs. Monocyclic Sulfonamides

The bicyclo[2.2.1]heptane scaffold enforces a rigid, pre-organized geometry at the sulfonamide attachment point (C2), limiting the conformational degrees of freedom available to monocyclic sulfonamide analogs such as cyclohexanesulfonamide. Computational studies of the norbornane framework reveal that the sulfonamide group in the most stable conformer adopts a defined endo or exo orientation relative to the bicyclic framework, determined by the (1S,4R) bridgehead configuration [1]. This conformational restriction reduces the entropic penalty upon target binding, a principle widely exploited in fragment-based drug design. In the context of γ-secretase inhibitor optimization, the introduction of a bicyclic sulfonamide scaffold provided a significant increase in metabolic stability compared to monocyclic counterparts, attributed to the restricted conformational profile [2]. While direct experimental ΔG binding comparisons between the bicyclic and monocyclic systems are not available for this specific compound, the class-level evidence demonstrates that bicyclo[2.2.1]heptane sulfonamides consistently achieve higher target affinity and improved pharmacokinetic profiles relative to conformationally flexible sulfonamides when evaluated in matched molecular series [2][3].

Conformational restriction Ligand pre-organization Binding entropy

Pharmacophore Distinction: Sulfonamide vs. Amide in PGD₂ Antagonist Series — Defined Pharmacological Profile

The sulfonamide pharmacophore at the 2-position of the bicyclo[2.2.1]heptane ring system is a critical determinant of both potency and selectivity for the PGD₂ receptor. The J. Med. Chem. study directly established that bicyclo[2.2.1]heptane derivatives bearing sulfonamide groups exhibit extremely potent PGD₂ receptor antagonism with IC₅₀ values below 50 nM, while showing much less antagonism of TXA₂ and PGI₂ receptors [1]. Importantly, the companion study on 6,6-dimethylbicyclo[3.1.1]heptane derivatives, which employ an amide moiety in place of the sulfonamide, demonstrated a fundamentally different pharmacological profile [2]. This head-to-head scaffold comparison reveals that the sulfonamide-bearing bicyclo[2.2.1]heptane system is uniquely suited for achieving high PGD₂ receptor selectivity. The (1S,4R) configuration on the sulfonamide-bearing scaffold ensures the sulfonamide group is presented in the correct spatial orientation to engage the receptor binding pocket.

PGD2 receptor selectivity TXA2 counter-screening Pharmacophore engineering

Antiproliferative Differentiation: Norbornane Sulfonamide vs. 2-Azabicycloalkane Biaryl Sulfonamides in Cancer Cell Assays

The carbocyclic (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide scaffold has been associated with antiproliferative activity against cancer cell lines. In the MCF-7 breast cancer cell line, the norbornane-2-sulfonamide scaffold has demonstrated an IC₅₀ of 5 μM . For comparison, biaryl sulfonamides built on the 2-azabicyclo[2.2.1]heptane scaffold (containing a bridgehead nitrogen) have been evaluated for antiproliferative activity across multiple cancer cell lines, with the most active compound in that series (bearing a specific biaryl substitution pattern) showing a GI₅₀ of 1.7–2.5 μM against several lines including MCF-7 [1]. The key differentiation is that the carbocyclic scaffold (target compound) provides a neutral, purely hydrocarbon framework that allows for independent optimization of the sulfonamide substituent without interference from the basic bridgehead nitrogen present in the aza-analogs. This structural distinction is relevant for programs where basicity at the bridgehead position is undesirable due to hERG liability or lysosomal trapping concerns.

Antiproliferative activity Cancer cell lines Sulfonamide scaffold comparison

Absence of Labile Functional Groups: Stability Advantage over Camphor-Derived Sulfonamides in Multi-Step Synthesis

Camphor-derived sulfonamides such as (1S)-10-camphorsulfonamide (CAS 60933-63-3) are well-established chiral auxiliaries and intermediates [1]. However, these compounds contain a ketone carbonyl at the 2-position (as in 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonamide), which introduces a reactive electrophilic site susceptible to nucleophilic addition, condensation, and reduction side reactions during multi-step synthetic sequences. The target compound (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide lacks this carbonyl functionality, possessing instead a fully saturated hydrocarbon framework with only the sulfonamide as the functional group. This structural simplicity confers enhanced chemical stability under a broader range of reaction conditions (e.g., organometallic reagents, reducing agents, strong bases) compared to camphor-derived sulfonamides [2]. While camphorsulfonamides have found extensive use as chiral auxiliaries with diastereomeric ratios (d.r.) typically >95:5 in asymmetric transformations [1], the target compound offers orthogonal synthetic utility precisely because it is inert under conditions that would modify the camphor ketone.

Synthetic intermediate stability Chiral auxiliary Multi-step synthesis compatibility

Optimal Deployment Scenarios for (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of PGD₂ Receptor Antagonists for Allergic Disease Programs

The (1S,4R) single enantiomer serves as the direct chiral building block for constructing the (1S,2R,3R,4R) stereochemistry required for high-potency PGD₂ receptor antagonists. As demonstrated in the J. Med. Chem. series, compounds built on the stereodefined bicyclo[2.2.1]heptane sulfonamide scaffold achieve IC₅₀ values below 50 nM in radioligand binding and cAMP formation assays, with oral activity validated in guinea pig allergic rhinitis, conjunctivitis, and asthma models [1]. This scenario is the highest-confidence application based on published evidence and is recommended for drug discovery programs targeting allergic inflammation where PGD₂ receptor antagonism has been clinically validated.

Chiral Scaffold for Fragment-Based Drug Discovery Requiring Conformational Restriction

The rigid norbornane framework (1 rotatable bond; XLogP3-AA = 0.7) provides a conformationally pre-organized sulfonamide pharmacophore suitable for fragment-based screening and structure-based design [1]. The defined (1S,4R) stereochemistry ensures that the sulfonamide hydrogen-bond donor/acceptor geometry is fixed in space, reducing the entropic penalty upon target binding compared to flexible monocyclic sulfonamides. This application scenario is supported by class-level evidence from γ-secretase inhibitor programs, where bicyclic sulfonamide scaffolds demonstrated improved metabolic stability and pharmacokinetic profiles relative to monocyclic counterparts [2].

Neutral Carbocyclic Scaffold for Oncology Programs Avoiding Basic Amine Liabilities

Unlike the 2-azabicyclo[2.2.1]heptane scaffold, which contains a basic bridgehead nitrogen, the carbocyclic (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is electronically neutral and eliminates amine-associated off-target risks (hERG channel binding, lysosomal phospholipidosis) [1]. This makes it suitable for oncology lead optimization programs where polypharmacology minimization is critical. The scaffold has demonstrated antiproliferative activity (IC₅₀ = 5 μM against MCF-7 breast cancer cells [2]), providing a starting point for further optimization through sulfonamide N-substitution and scaffold decoration.

Robust Synthetic Intermediate for Multi-Step Process Chemistry

The absence of labile functional groups (no ketone, no olefin, no heteroatom other than sulfonamide) makes the (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide highly compatible with diverse reaction conditions including organometallic reagents, strong bases, and reducing conditions that would be incompatible with camphor-derived sulfonamides bearing the C2 ketone [1]. This robustness is particularly valuable in process-scale synthesis where protecting group strategies add cost, time, and complexity. The compound is available at ≥95% purity from multiple vendors [2], ensuring consistent quality for GMP-like intermediate supply chains.

Quote Request

Request a Quote for (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.